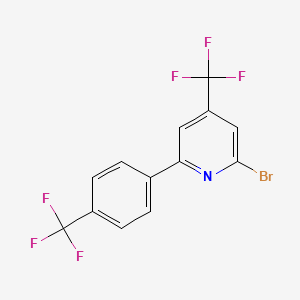
2-Bromo-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)pyridine
Cat. No. B8792753
M. Wt: 370.09 g/mol
InChI Key: SOHXIVAPQUJDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163778B2
Procedure details


The title compound was prepared from 4-trifluoromethyl-6-(4-trifluoromethyl-phenyl)-1H-pyridin-2-one (example A.17 step 2) (15 g, 49 mmol) and phosphoryl bromide (42 g, 146 mmol) according to the general procedure Ia to d preparation of bromides. Obtained as a brown solid (18 g, quant.). MS (EI) 368.9 [(M)+] and 370.8 [(M+2)+]; mp 35-37° C.
Name
4-trifluoromethyl-6-(4-trifluoromethyl-phenyl)-1H-pyridin-2-one
Quantity
15 g
Type
reactant
Reaction Step One


[Compound]
Name
bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[NH:6][C:5](=O)[CH:4]=1.P(Br)(Br)([Br:24])=O>>[Br:24][C:5]1[CH:4]=[C:3]([C:2]([F:21])([F:20])[F:1])[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[N:6]=1
|
Inputs


Step One
|
Name
|
4-trifluoromethyl-6-(4-trifluoromethyl-phenyl)-1H-pyridin-2-one
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC(NC(=C1)C1=CC=C(C=C1)C(F)(F)F)=O)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Br)(Br)Br
|
Step Three
[Compound]
|
Name
|
bromides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Obtained as a brown solid (18 g, quant.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC(=CC(=C1)C(F)(F)F)C1=CC=C(C=C1)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
